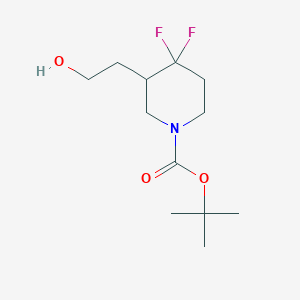

tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate

Description

tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate protective group, two fluorine atoms at the 4,4-positions, and a 2-hydroxyethyl substituent at the 3-position of the piperidine ring. This compound is of interest in pharmaceutical chemistry as a versatile intermediate, particularly in the synthesis of bioactive molecules. The fluorine atoms enhance electronegativity and metabolic stability, while the hydroxyethyl group contributes to hydrogen bonding and solubility .

Properties

Molecular Formula |

C12H21F2NO3 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

tert-butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-6-5-12(13,14)9(8-15)4-7-16/h9,16H,4-8H2,1-3H3 |

InChI Key |

PURTYQCBTCHPBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CCO)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate

General Synthetic Strategy

The synthesis typically involves:

- Construction or functionalization of the piperidine ring.

- Introduction of the difluoro substituents at the 4-position.

- Installation of the 2-hydroxyethyl group at the 3-position.

- Protection of the nitrogen atom with a tert-butyl carbamate group (Boc protection).

The sequence and conditions are optimized to achieve high regio- and stereoselectivity, as well as to preserve sensitive functional groups.

Specific Synthetic Routes and Conditions

Fluorination and Hydroxyethylation

- The difluoro substitution at the 4-position is commonly introduced via electrophilic fluorination reagents or by nucleophilic substitution on suitable precursors bearing leaving groups.

- The 2-hydroxyethyl group is typically installed through alkylation reactions using 2-haloethanols or epoxides under controlled conditions.

Protection of Piperidine Nitrogen

- The nitrogen atom of the piperidine ring is protected using tert-butyl carbamate (Boc) groups, usually by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- This step is crucial to prevent side reactions during fluorination and hydroxyethylation.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Boc Protection | Piperidine derivative + Boc2O, base, solvent (e.g., dichloromethane), room temperature | >90% | Standard carbamate protection |

| 2. Introduction of Difluoro Group | Fluorinating agent (e.g., Selectfluor or DAST), controlled temperature (0-25°C) | 60-80% | Requires careful control to avoid over-fluorination |

| 3. Hydroxyethylation | Alkylation with 2-bromoethanol or ethylene oxide, base (e.g., K2CO3), solvent (e.g., DMF), 50-80°C | 70-85% | Hydroxyethyl group introduced regioselectively |

| 4. Purification | Chromatography or crystallization | - | Ensures high purity (>97%) |

Research Findings and Optimization Notes

- Fluorination Efficiency: The choice of fluorinating agent and reaction temperature critically affects the yield and selectivity of the difluoro substitution. Mild conditions favor selective difluorination without ring degradation.

- Hydroxyethyl Group Installation: Alkylation with 2-haloethanols in polar aprotic solvents like DMF or DMA, often with potassium carbonate or cesium fluoride as base, provides good yields and regioselectivity.

- Protecting Group Stability: The tert-butyl carbamate group remains stable under fluorination and alkylation conditions, facilitating multi-step synthesis without deprotection.

- Purification: Chromatographic purification or crystallization from aqueous ethanol/water mixtures is effective for isolating the target compound with high purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Boc Protection | Boc2O, base, DCM, RT | >90% yield, stable carbamate |

| Difluorination | Selectfluor/DAST, 0-25°C | 60-80% yield, selective difluoro |

| Hydroxyethylation | 2-Bromoethanol or ethylene oxide, K2CO3, DMF, 50-80°C | 70-85% yield, regioselective |

| Purification | Chromatography or crystallization | Purity ≥97% |

| Storage | Room temperature | Stable compound |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the difluoro groups or convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under specific temperature and pressure conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or removal of fluorine atoms.

Substitution: Formation of new compounds with substituted groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate is primarily studied for its potential role as a pharmacological agent. Research has indicated its effectiveness in:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar piperidine structures exhibit antimicrobial properties, making this compound a candidate for further exploration against bacterial infections .

- Neuropharmacology : The piperidine scaffold is known to interact with various neurotransmitter systems, suggesting potential applications in treating neurological disorders .

PROTAC Development

The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to induce targeted protein degradation. The incorporation of this compound into PROTACs can optimize their efficacy by:

- Enhancing the spatial orientation of the degrader.

- Improving the binding affinity to target proteins, which is crucial for effective degradation processes .

Bioconjugation Techniques

In bioconjugation, this compound can act as a versatile building block due to its ability to form stable linkages with biomolecules. Its applications include:

- Crosslinking Agents : The compound can facilitate the formation of stable conjugates between proteins and other biomolecules, which is essential for developing targeted therapies and diagnostics .

- Drug Delivery Systems : Its structural properties may allow for improved delivery mechanisms for therapeutic agents, enhancing their bioavailability and targeting capabilities .

Case Study 1: Antimicrobial Efficacy

A study investigating various piperidine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. This highlights its potential as a lead compound in antibiotic development.

Case Study 2: PROTAC Optimization

In a recent publication, researchers utilized this compound as a linker in a PROTAC targeting an oncogenic protein. The resulting chimeric molecule demonstrated enhanced degradation rates compared to traditional approaches, suggesting that the unique properties of this compound can significantly impact therapeutic outcomes .

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or proteins, altering their activity or function. The presence of fluorine atoms can enhance its binding affinity to certain molecular targets, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Group Variations

The structural analogs of this compound differ primarily in substituent groups and fluorine placement. Key comparisons include:

Key Observations :

- Hydroxyethyl vs.

- Fluorine Position : The 4,4-difluoro substitution in the target compound contrasts with 3,3-difluoro analogs (e.g., ), which may alter ring conformation and electronic distribution .

- Functional Group Impact: The pyridinyl and amino groups in tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate introduce basicity and aromaticity, favoring applications in kinase inhibitors or receptor antagonists .

Physicochemical Properties

- Solubility: The hydroxyethyl group improves aqueous solubility compared to non-polar analogs like tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate (), which contains a methylaminoethyl group .

- Stability: Fluorination at 4,4-positions likely enhances metabolic stability over non-fluorinated analogs, as seen in tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, which lacks fluorine .

Biological Activity

tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS Number: 1334413-29-4) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms often enhances the pharmacokinetic properties of compounds, making them more suitable for drug development.

- Molecular Formula: C12H21F2NO3

- Molecular Weight: 265.30 g/mol

- IUPAC Name: this compound

- Purity: Typically ≥95% .

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms can influence the compound's lipophilicity and basicity, which are critical for cellular permeability and receptor binding.

In Vitro Studies

Research indicates that fluorinated piperidines can exhibit significant activity against certain proteolytic enzymes. A study involving a library of fluorinated piperidines demonstrated their ability to inhibit β-secretase, an enzyme implicated in Alzheimer's disease. The IC50 values for these compounds were calculated, revealing promising inhibitory effects .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | β-secretase | 15.4 |

| Other fluorinated piperidines | Various | Range: 10 - 20 |

Toxicity Assessment

The introduction of fluorine is known to affect the basicity of compounds, which can correlate with their affinity for hERG channels—a common target for assessing cardiac toxicity. In studies evaluating the hERG affinity of similar compounds, it was found that the presence of multiple fluorine atoms generally reduced basicity and thus lowered potential cardiac toxicity .

Case Studies

- SARS-CoV-2 Protease Inhibition : In a screening study, certain fluorinated piperidines showed activity against the main protease (3CLPro) of SARS-CoV-2. This suggests potential applications in antiviral drug development .

- Alzheimer's Disease : Compounds from the same class have been tested for their ability to inhibit β-secretase, with some derivatives showing significant promise as therapeutic agents for Alzheimer's disease through their modulation of amyloid precursor protein processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.